[3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE
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Overview
Description
[3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused with a pyridine ring, and it contains functional groups such as acetyl, hydroxy, oxo, and nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE typically involves multi-step organic reactions. One common method involves the acylation of a pyrrolidine derivative with an acetylating agent, followed by cyclization and functional group modifications. For example, the synthesis might start with the acylation of 2-methyl-3,1-benzoxazin-4-one with ethyl acetoacetate, followed by cyclization in the presence of sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
[3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used to substitute the acetyl group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a diketone, while reduction of the nitrile group would yield an amine derivative.
Scientific Research Applications
[3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-acetyl-4-hydroxyquinolin-2-one: Shares similar structural features and biological activities.
4-hydroxy-2-quinolones: Known for their diverse pharmacological properties.
Indole derivatives: Exhibit a wide range of biological activities and are structurally related to pyrrolidine derivatives.
Uniqueness
What sets [3-ACETYL-4-HYDROXY-5-OXO-2-(3-PYRIDYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]METHYL CYANIDE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H11N3O3 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-(3-acetyl-4-hydroxy-5-oxo-2-pyridin-3-yl-2H-pyrrol-1-yl)acetonitrile |
InChI |
InChI=1S/C13H11N3O3/c1-8(17)10-11(9-3-2-5-15-7-9)16(6-4-14)13(19)12(10)18/h2-3,5,7,11,18H,6H2,1H3 |
InChI Key |
QRUZFHOYGFQXAA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CC#N)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CC#N)O |
Origin of Product |
United States |
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